N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide (referred to as PZ-39 in and ) is a potent inhibitor of the ABCG2 transporter, a key mediator of multidrug resistance in cancer cells. Its pharmacophore consists of a benzothiazole core linked to a triazine ring via a sulfanyl-acetamide bridge . Below, we compare its structural, physicochemical, and functional properties with those of analogous compounds.
Properties
Molecular Formula |
C17H15ClN2O2S2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-2-22-13-7-8-14-15(9-13)24-17(20-14)23-10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,21) |
InChI Key |
PVODTGFEYVYGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Ethoxylation of 2-Amino-4-chlorophenol
The benzothiazole ring is constructed from 2-amino-4-chlorophenol. Ethoxylation at the 6-position is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours:
Cyclization to Form Benzothiazole Core
The ethoxylated intermediate undergoes cyclization with thiourea in concentrated hydrochloric acid (HCl) at reflux (110°C) for 6 hours:
Yield : 70–75%.
Thiol Group Introduction
The amine group at the 2-position is converted to a thiol via diazotization and treatment with sodium sulfide (Na₂S):
Yield : 65–70%.
Synthesis of 2-Chloro-N-(4-Chlorophenyl)Acetamide
Acylation of 4-Chloroaniline
4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base:
Reaction Conditions : 0–5°C, 2 hours.
Yield : 90–92%.
Coupling of Intermediates via Nucleophilic Substitution
The final step involves reacting 6-ethoxy-1,3-benzothiazol-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 8 hours:
Optimization and Challenges
Solvent and Base Selection
Purification Methods
Side Reactions
-
Thiol Oxidation : Minimized by conducting reactions under nitrogen.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Preliminary studies suggest that its mechanism may involve interference with bacterial cell wall synthesis or function .
Case Study: Antimicrobial Evaluation
In vitro studies have demonstrated promising results against common pathogens, indicating potential for development as an antimicrobial agent. For example, derivatives of similar thiazole compounds have shown effectiveness against resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human cancer cell lines such as MCF7 (breast cancer). Studies have utilized assays like Sulforhodamine B to assess cytotoxic effects, revealing that certain derivatives exhibit significant antiproliferative activity .
Case Study: Anticancer Screening
In one study, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Potential Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with specific enzymes or proteins involved in critical cellular processes. Molecular docking studies have been conducted to elucidate these interactions, providing insights into how the compound can modulate biological pathways related to disease mechanisms .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Benzothiazole-Triazine Derivatives
- PZ-39 : Features a 6-ethoxy-benzothiazole linked to a 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl group. The ethoxy group enhances lipophilicity, while the triazine contributes to ABCG2 binding via hydrogen bonding .
- EP 3 348 550A1 (Patent Compound) : Structurally similar but reverses the substituents, forming N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . This inversion may alter binding kinetics due to steric and electronic effects .
Benzothiazole-Pyrimidinone Derivatives
- Compound from : Substitutes the triazine with a 6-methyl-4-oxo-pyrimidin-2-yl group.
Diaminopyrimidinyl-Sulfanyl Analogues
- Compound I (): Replaces benzothiazole with 4,6-diaminopyrimidin-2-yl. The diamine groups enable extensive hydrogen bonding (e.g., R₂²(8) motifs), enhancing crystal stability but possibly limiting membrane permeability .
Substituent Effects on Activity
- Chlorophenyl vs. Bromophenyl: N-(4-bromophenyl)acetamide (): The bromine atom increases molecular weight (MW = 214.07 g/mol) and polarizability compared to PZ-39’s chlorophenyl (MW = 406.89 g/mol). This substitution slightly elongates C–Br bonds (1.89–1.91 Å vs.
- Ethoxy vs. Methoxy :
Pharmacophore Flexibility and Target Specificity
- Triazole-Based Analogues :
- Quinoline Derivatives: PZ-34 (): Uses a quinoline-carbohydrazide scaffold. While effective against ABCG2, its larger size (MW = 449.51 g/mol) may reduce cellular uptake compared to PZ-39 .
Physicochemical and Crystallographic Insights
Crystal Packing and Stability
- PZ-39: No crystallographic data provided, but analogues like Compound I () form corrugated layers via N–H⋯N and C–H⋯O bonds, suggesting similar stability for PZ-39 .
- N-(4-Chloro-2-nitrophenyl)acetamide () : Exhibits intermolecular C–H⋯O interactions. The nitro group’s twist (O1–N1–C3–C2 = -16.7°) introduces steric hindrance absent in PZ-39 .
Solubility and Bioavailability
ABCG2 Inhibition
- PZ-39 : Dual-action inhibitor (IC₅₀ = 0.5 μM) that blocks ABCG2 activity and accelerates its lysosomal degradation. Specificity attributed to the triazine-morpholine substituent .
- PZ-38 (): Contains a dimethylamino-benzylidene group. Despite similar MW (~450 g/mol), it shows lower potency, underscoring the triazine’s critical role in PZ-39 .
Off-Target Effects
- VUAA-1 (): A triazole-based Orco agonist, demonstrating that minor structural changes (e.g., sulfanyl-acetamide vs. triazole) drastically shift target profiles .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide (CAS No. 437749-93-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H15ClN2O2S2
- Molecular Weight : 378.9 g/mol
- Structure : The compound features a benzothiazole moiety linked to an acetamide group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of compounds containing benzothiazole structures has been extensively studied, revealing a range of pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, benzothiazole derivatives are reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antibacterial Properties : The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Research indicates that benzothiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Antifungal Effects : Similar compounds have demonstrated antifungal properties by targeting fungal cell membranes or inhibiting key enzymes involved in fungal metabolism .
- Anthelmintic Activity : Some studies suggest that benzothiazole derivatives can act as effective anthelmintics, potentially interfering with the neuromuscular function of parasitic worms .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on a series of benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, particularly in breast and lung cancers. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at low concentrations (IC50 values in the micromolar range), indicating its potential as a lead compound for developing new antibiotics .
- Antifungal Activity Assessment : The compound was tested against Candida albicans and demonstrated a notable reduction in fungal viability, suggesting its utility in treating fungal infections .
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example:
React 6-ethoxy-1,3-benzothiazole-2-thiol with potassium hydroxide in ethanol to generate the thiolate intermediate.
Add 2-chloro-N-(4-chlorophenyl)acetamide under reflux conditions to facilitate the sulfanyl-acetamide bond formation .
Purify via recrystallization using methanol/ethyl acetate mixtures, achieving yields >90% under optimized conditions .
Key Characterization Tools:
- X-ray crystallography (e.g., SHELX programs for structure refinement) .
- Hydrogen bonding analysis to confirm intramolecular interactions (e.g., N—H⋯N bonds stabilizing folded conformations) .
Advanced Synthesis Optimization
Q. Q2: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Solvent selection: Ethanol or methanol improves solubility of intermediates.
- Temperature control: Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis of ethoxy groups) .
- Stoichiometry: A 1:1 molar ratio of thiol to acetamide derivatives reduces dimerization byproducts .
- Crystallization optimization: Slow evaporation of solvent mixtures (e.g., methanol:ethyl acetate at 1:1) yields high-purity single crystals for structural validation .
Structural Analysis and Crystallography
Q. Q3: What crystallographic parameters are critical for resolving the compound’s 3D structure?
Methodological Answer:
- Data collection: Use a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement: Employ SHELXL2016 for least-squares refinement (R-factor < 0.05) and hydrogen placement via riding models (C—H = 0.93–0.97 Å) .
- Key metrics:
Advanced Structural Insights
Q. Q4: How do substituents influence molecular conformation and packing?
Methodological Answer:
- Ethoxy group role: The 6-ethoxy moiety in benzothiazole increases steric bulk, reducing π-stacking but enhancing hydrophobic interactions in crystal lattices .
- Hydrogen bonding networks: Intramolecular N—H⋯N bonds (S(7) motifs) stabilize folded conformations, while intermolecular N—H⋯O/Cl bonds form 3D frameworks .
- Computational validation: Use PLATON or Mercury to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., H⋯Cl contacts in compound II) .
Pharmacological and Biological Activity
Q. Q5: What methodologies identify this compound’s potential as an ABCG2 inhibitor?
Methodological Answer:
- Rational screening: Test inhibition of ABCG2-mediated drug efflux using fluorescent substrates (e.g., Hoechst 33342) in MDCK-II cell lines .
- SAR studies: Compare with analogs (e.g., PZ-39) to identify critical pharmacophores:
- Benzothiazole core linked to sulfanyl-acetamide is essential for binding .
- Ethoxy substitution enhances specificity over ABCB1/ABCC1 transporters .
- Degradation assays: Monitor lysosome-dependent ABCG2 turnover via Western blotting after 24-hour exposure .
Advanced Mechanistic Studies
Q. Q6: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model binding to ABCG2’s nucleotide-binding domain (NBD).
- MD simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of sulfanyl-acetamide interactions with key residues (e.g., Phe439) .
- QSAR analysis: Correlate substituent electronegativity (e.g., Cl vs. ethoxy) with inhibitory IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
